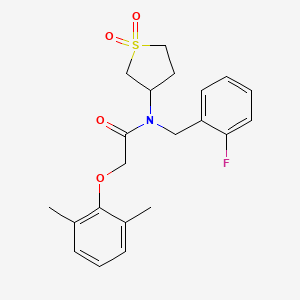

2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide

Description

2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a structurally complex acetamide derivative characterized by a 2,6-dimethylphenoxy group, a sulfone-containing tetrahydrothiophene moiety, and a fluorinated benzyl substituent. The compound’s amide and carboxamide functionalities further enhance its capacity for hydrogen bonding and molecular recognition .

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24FNO4S/c1-15-6-5-7-16(2)21(15)27-13-20(24)23(18-10-11-28(25,26)14-18)12-17-8-3-4-9-19(17)22/h3-9,18H,10-14H2,1-2H3 |

InChI Key |

CLUVCHDKZUQTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide (CAS No. 579442-17-4) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C23H29NO4S

- Molar Mass: 415.55 g/mol

- Structural Characteristics: The compound features a complex structure with a dimethylphenoxy group and a tetrahydrothiophenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of acetamides, such as this compound, often exhibit a range of biological activities including:

- Anti-inflammatory Effects: Acetamide derivatives are known to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory process. Studies have shown that modifications to the acetamide structure can enhance COX-II selectivity and potency .

- Antimicrobial Properties: Certain acetamide compounds have demonstrated antimicrobial activity against various pathogens, making them candidates for further development in treating infections .

- Anticancer Potential: Some studies suggest that acetamide derivatives may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

The biological activities of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide can be attributed to several mechanisms:

- COX Inhibition: By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation and pain signaling.

- Interaction with Cellular Targets: The structural components of the compound allow for interactions with various cellular receptors and enzymes, leading to altered cellular responses.

- Molecular Docking Studies: Computational studies have indicated strong binding affinities to target proteins involved in inflammation and cancer pathways .

Study 1: Anti-inflammatory Activity

A study conducted by Cheng et al. evaluated the anti-inflammatory potential of various phenolic acetamide derivatives. The results indicated that compounds structurally similar to 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide exhibited IC50 values significantly lower than traditional NSAIDs like Celecoxib . This suggests enhanced efficacy as an anti-inflammatory agent.

Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial properties, derivatives of acetamides were screened against bacterial strains. The findings revealed promising results for compounds with similar structural motifs as our target compound, indicating potential use in treating bacterial infections .

Study 3: Anticancer Activity

Recent investigations into the anticancer effects of acetamide derivatives highlighted their ability to induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways via caspase activation, suggesting that 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide could be further explored for its anticancer properties .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | Cheng et al., 2023 |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Archives of Pharmacy |

| Anticancer | Induction of apoptosis | Recent Investigations |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamides

Key Observations :

- Aryl Group Variations: Chlorophenyl derivatives (e.g., ) exhibit higher molecular weight and hydrophobicity compared to the dimethylphenoxy group in the target compound. Chlorine’s electron-withdrawing effects may reduce metabolic stability relative to methyl groups .

N-Substituent Diversity :

- Heterocyclic N-substituents (e.g., thiazole in , pyrazole in ) enable coordination with metal ions or participation in hydrogen bonding. In contrast, the target compound’s sulfone and fluorobenzyl groups prioritize electronic and steric effects over coordination .

- Agrochemically relevant compounds like alachlor use simpler N-alkyl groups (e.g., methoxymethyl), emphasizing herbicidal activity over target specificity.

Crystallographic and Conformational Differences

- The target compound’s fluorobenzyl group may adopt distinct conformations due to steric interactions with the sulfone moiety . Pyrazolone-containing analogs () show variable dihedral angles (54°–77°) between aryl and heterocyclic rings, highlighting conformational flexibility absent in the rigid sulfone-containing target compound .

Hydrogen Bonding :

Research Findings

Sulfone Advantage: The 1,1-dioxidotetrahydrothiophene group in the target compound enhances oxidative stability compared to non-sulfonated thiophene derivatives, a critical factor in drug design .

Fluorine Effects : The 2-fluorobenzyl group may improve bioavailability via enhanced membrane permeability and resistance to cytochrome P450 metabolism, as observed in fluorinated pharmaceuticals .

Agrochemical Contrasts: While chloroacetamides like alachlor prioritize herbicidal activity through chloro groups, the target compound’s dimethylphenoxy and fluorobenzyl substituents suggest a focus on target-specific interactions (e.g., enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.